molecular formula C21H25NO5 B3693820 N-(3-acetylphenyl)-3,4,5-triethoxybenzamide

N-(3-acetylphenyl)-3,4,5-triethoxybenzamide

Cat. No.: B3693820
M. Wt: 371.4 g/mol
InChI Key: IDOOVHLWGOXXAQ-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains an amide group (-CONH2), which is a common functional group in biochemistry and structural biology, and three ethoxy groups (-OCH2CH3), which are often seen in ethers and are known to increase solubility in organic solvents. The “3-acetylphenyl” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an acetyl group (-COCH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the addition of the ethoxy groups. This could potentially be achieved through a series of reactions including acylation, nucleophilic substitution, and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The planar amide group could participate in resonance with the phenyl ring, potentially impacting the compound’s reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine. The ethoxy groups could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the ethoxy groups would likely make it more soluble in organic solvents than in water. The compound might exhibit strong absorption in the UV-Vis region due to the conjugated system in the phenyl ring .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The amide group is a common feature in many drugs and can participate in hydrogen bonding with biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its physical and chemical properties, reactivity, and potential applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(24)22-17-10-8-9-15(11-17)14(4)23/h8-13H,5-7H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOOVHLWGOXXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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